L-Carnosine
Overview
Description
L-Carnosine is a naturally occurring dipeptide composed of the amino acids beta-alanine and histidine. It is predominantly found in muscle and brain tissues and was first discovered by Russian chemist Vladimir Gulevich. This compound is synthesized in the body from beta-alanine and histidine and is known for its antioxidant, pH-buffering, and anti-glycating properties .
Mechanism of Action
Target of Action
L-Carnosine, also known as Carnosine, is a naturally occurring endogenous dipeptide synthesized by the enzyme carnosine synthase 1 (CARNS1) from its constituent amino acids, β-alanine (synthesized in the liver) and L-histidine . It primarily targets cells in the peripheral (macrophages) and brain (microglia) immune systems . It also interacts with various enzymes and signaling molecules involved in cellular metabolism, differentiation, and survival .
Mode of Action
This compound exhibits a multimodal mechanism of action. It is known for its antioxidant properties, where it detoxifies reactive oxygen and nitrogen species . It also down-regulates the production of pro-inflammatory mediators, inhibits aberrant protein formation, and modulates the activity of immune cells . Furthermore, this compound can bind to Advanced Glycation End-products (AGEs) and prevent them from interacting with receptors that trigger inflammation and cellular senescence .
Biochemical Pathways
This compound influences several biochemical pathways. It has a direct antioxidant action, modulates the endogenous antioxidant system, scavenges Nitric Oxide (NO), and exhibits metal-chelating properties . It also has telomerase-like activity, chaperone activity, and immunomodulation . Moreover, it inhibits protein carbonyl formation . In the brain, it affects glucose metabolism by reducing neuroglycopenia, which can lead to cognitive impairment .
Result of Action
The molecular and cellular effects of this compound’s action are diverse. It has been shown to reduce muscle soreness, improve exercise performance, increase energy levels, and enhance cognitive function . It also helps protect against glutamate toxicity, which is why it’s often used for diseases such as Alzheimer’s where this neurotransmitter has been found to be elevated .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, oxidative stress can interfere with its biosynthesis . Moreover, the presence of heavy metals, which accumulate in and damage brain cells, can also affect its action . It is also worth noting that the physiological presence of carnosine in the brain and its ability to cross the blood-brain barrier make it a promising neurotherapeutic agent for cerebrovascular disorders .
Preparation Methods
L-Carnosine can be synthesized through a coupling reaction between beta-alanine and histidine, catalyzed by the enzyme carnosine synthase. This reaction is ATP-dependent and results in the formation of carnosine and water . Industrial production methods often involve the enzymatic synthesis of carnosine using recombinant carnosine synthase, which ensures high yield and purity .
Chemical Reactions Analysis
L-Carnosine undergoes various chemical reactions, including:
Oxidation: This compound can scavenge reactive oxygen species, reducing oxidative stress in cells.
Reduction: It can act as a reducing agent, protecting cells from oxidative damage.
Substitution: This compound can form complexes with metal ions, acting as a chelating agent.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions are typically oxidized or reduced forms of carnosine, which retain its biological activity .
Scientific Research Applications
L-Carnosine has a wide range of scientific research applications:
Chemistry: It is used as a buffer in biochemical assays due to its pH-buffering capacity.
Medicine: It has potential therapeutic applications in neurodegenerative diseases, diabetes, and cardiovascular diseases due to its antioxidant and anti-glycating properties
Industry: This compound is used in the food and cosmetic industries as an antioxidant and anti-aging agent.
Comparison with Similar Compounds
L-Carnosine belongs to a family of histidyl dipeptides, which includes similar compounds such as:
This compound is unique due to its high concentration in human tissues and its multifunctional roles in cellular protection, making it a valuable compound for various scientific and industrial applications .
Properties
IUPAC Name |
(2S)-2-(3-aminopropanoylamino)-3-(1H-imidazol-5-yl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O3/c10-2-1-8(14)13-7(9(15)16)3-6-4-11-5-12-6/h4-5,7H,1-3,10H2,(H,11,12)(H,13,14)(H,15,16)/t7-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQOVPNPJLQNMDC-ZETCQYMHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=N1)CC(C(=O)O)NC(=O)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(NC=N1)C[C@@H](C(=O)O)NC(=O)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
1370422-07-3 | |
Record name | L-Histidine, β-alanyl-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1370422-07-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID80879594 | |
Record name | (2S)-2-(3-Aminopropanamido)-3-(1H-imidazol-4-yl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80879594 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] White crystalline solid; [Sigma-Aldrich MSDS], Solid | |
Record name | Carnosine | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/21097 | |
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Record name | Carnosine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000033 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
384 mg/mL | |
Record name | Carnosine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000033 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
305-84-0 | |
Record name | L-Carnosine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=305-84-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Carnosine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000305840 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Carnosine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11695 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | L-Histidine, .beta.-alanyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | (2S)-2-(3-Aminopropanamido)-3-(1H-imidazol-4-yl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80879594 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Carnosine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.610 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | CARNOSINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8HO6PVN24W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | Carnosine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000033 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
253 - 256 °C | |
Record name | Carnosine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000033 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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